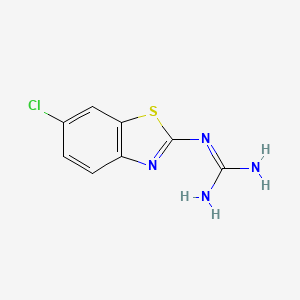

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(6-chloro-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLLIQSDONCKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine typically involves the following steps:

Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 6-chloro-1,3-benzothiazole.

Introduction of the Guanidine Group: The 6-chloro-1,3-benzothiazole is then reacted with guanidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Cyclocondensation with Chloroacetyl Chloride

N-(6-Chloro-1,3-benzothiazol-2-yl)guanidine reacts with substituted benzaldehydes to form semicarbazones, which undergo cyclization with chloroacetyl chloride to yield 6-substituted-benzothiazole(N-4-aryl-3-chloro-azetidinyl)semicarbazides (e.g., 54a–t ) .

Reaction Scheme :

-

Formation of BT-semicarbazone intermediate.

-

Cyclization with chloroacetyl chloride under reflux.

Key Compounds and Bioactivity :

| Compound | Substituents (R) | Anticonvulsant Activity (MES Test) | Toxicity Profile |

|---|---|---|---|

| 54f | 6-F, 4-OCH₃ | 100% protection at 30 mg/kg | Non-neurotoxic |

| 54n | 6-CH₃, 3-OCH₃ | 100% protection at 30 mg/kg | Non-hepatotoxic |

| 54p | 6-Cl, 4-OH | 100% protection at 30 mg/kg | Non-toxic |

These derivatives showed superior activity to phenytoin in maximal electroshock (MES) models while lacking toxicity at therapeutic doses .

Michael Addition with Enamines

Benzothiazolyl guanidine undergoes Michael addition with enamines (e.g., dimethylaminopropenone) to form adducts like 20 , confirmed via ¹H NMR (δ 8.78 ppm for CH proton) .

Bioactivity :

-

Adduct 20 demonstrated moderate DNA gyrase inhibition (MIC: 50 μM against E. coli).

Antimicrobial Activity

While direct antimicrobial data for this compound is limited, its semicarbazide derivatives (e.g., 54a–t ) showed broad-spectrum activity:

Stability and Functionalization

The guanidine group facilitates nucleophilic substitution at the 6-chloro position, enabling further functionalization with:

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its antimicrobial and antifungal properties.

Medicine: It is being explored for its potential as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It inhibits the biosynthesis of prostaglandins by blocking the activity of COX enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole Derivatives

The biological and physicochemical properties of benzothiazol-2-yl guanidines are highly dependent on substituents. Key analogs include:

Key Observations:

- Chlorine vs. Methyl groups increase lipophilicity but may sterically hinder interactions.

- Benzothiazole vs. Benzoxazole: Replacing sulfur with oxygen (benzoxazole analog) alters hydrogen-bonding and crystal packing, as seen in differing crystal systems (triclinic vs. monoclinic) . This substitution may reduce bioactivity due to weaker π-stacking or altered electronic profiles.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its biological significance. The benzothiazole ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Preliminary studies suggest that it may target:

- Enzymatic Inhibition : It has shown the potential to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication and survival .

- Antimicrobial Activity : The compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .

Antibacterial Properties

This compound has demonstrated notable antibacterial activity. A comparative study indicated that it outperformed several reference drugs in inhibiting bacterial growth. The following table summarizes its antibacterial efficacy:

| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.008 | Ampicillin | 0.5 |

| This compound | 0.03 | Streptomycin | 0.25 |

Antidiabetic Activity

Research has indicated that derivatives of benzothiazole compounds, including this compound, exhibit antidiabetic properties by reducing plasma glucose levels in animal models .

Anticancer Potential

Studies have explored the anticancer properties of related compounds, indicating potential antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) . While specific data on this compound's anticancer activity is limited, the structural similarities suggest promising therapeutic avenues.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzothiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that various benzothiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The presence of the chloro group was noted to enhance this activity .

- Enzyme Inhibition : Another research highlighted the ability of benzothiazole derivatives to inhibit GSK-3β activity in vitro, which plays a role in cancer progression and diabetes management .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzothiazole ring can significantly affect biological activity. For example, substituents at different positions have been linked to enhanced potency against specific targets .

Q & A

Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)guanidine?

The compound can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with cyanoguanidine under acidic conditions. For example, in related benzothiazolylguanidine syntheses, heating in ethanol with hydrochloric acid yields crystalline salts (e.g., hydrochloride salts) with high purity (>95%) . Critical steps include controlling reaction temperature (e.g., refluxing ethanol) and purification via recrystallization. Structural confirmation requires spectroscopic methods (¹H NMR, FTIR) and elemental analysis .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., 2-(1,3-benzothiazol-2-yl)guanidinium chloride), SCXRD revealed planar cation geometries stabilized by intramolecular hydrogen bonds (N–H⋯N) and intermolecular interactions (N–H⋯Cl) forming helical chains . Refinement using SHELXL (via the SHELX suite) ensures accuracy, with H-atoms placed via riding models and amino H-atoms refined with distance restraints .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Electrophysiological assays (e.g., patch-clamp) quantify ion channel inhibition (e.g., HV1 proton channels). For example, guanidine derivatives like 2-guanidinobenzimidazole (2GBI) showed IC₅₀ values of 38 μM in HV1 inhibition studies . Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while fluorescence-based methods (e.g., Ca²⁺ imaging) evaluate downstream effects .

Advanced Research Questions

Q. How do structural modifications influence inhibitory potency against HV1 proton channels?

Structure-activity relationship (SAR) studies reveal that inhibitory activity depends on:

- Guanidine positioning : Two guanidine groups conjugated to a five-membered aromatic ring enhance binding affinity .

- Substituent effects : Chlorine at the 6-position (as in this compound) may improve lipophilicity and target engagement.

- Mutagenesis insights : Residues like F150 in HV1’s S2 helix are critical for inhibitor binding, as shown via site-directed mutagenesis . Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by electrophysiology .

Q. What advanced analytical methods resolve conflicting data in stability or reactivity studies?

- High-resolution mass spectrometry (HRMS) : Confirms molecular integrity under varying pH/temperature.

- Dynamic light scattering (DLS) : Detects aggregation in aqueous solutions.

- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition above 523 K in related compounds) . Contradictions in reactivity (e.g., unexpected byproducts) are addressed via LC-MS/MS fragmentation patterns and 2D NMR (e.g., HSQC, HMBC) .

Q. How can crystallographic data inform the design of derivatives with enhanced solubility?

SCXRD reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that reduce solubility. Introducing polar groups (e.g., –OH, –COOH) at non-critical positions disrupts crystal packing while retaining bioactivity. For example, acetamide derivatives of benzothiazolylguanidines showed improved aqueous solubility without compromising HV1 inhibition .

Q. What strategies validate target engagement in cellular models?

- Knockdown/knockout models : Compare activity in wild-type vs. HV1-deficient cells .

- Fluorescent probes : Tagged derivatives (e.g., BODIPY-conjugated) enable live-cell imaging of target localization .

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream protein expression changes .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction yield and purity. Factors include solvent polarity (e.g., ethanol vs. DMF), acid catalyst concentration, and reaction time .

- Data Contradictions : Cross-validate conflicting results (e.g., bioactivity vs. cytotoxicity) using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.